molecular formula C24H29ClN2O5 B1144535 Benazepril hydrochloride, (R,R)- CAS No. 88372-38-7

Benazepril hydrochloride, (R,R)-

Katalognummer B1144535
CAS-Nummer: 88372-38-7
Molekulargewicht: 460.955
InChI-Schlüssel: VPSRQEHTHIMDQM-GZJHNZOKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benazepril, sold under the brand name Lotensin, is a medication used to treat high blood pressure, heart failure, and diabetic kidney disease . It is an angiotensin-converting enzyme (ACE) inhibitor . Upon cleavage of its ester group by the liver, benazepril is converted into its active form benazeprilat .


Synthesis Analysis

The synthesis of Benazepril hydrochloride involves a dynamic kinetic resolution technology. This method is efficient, has short steps, simple operation, high total yield, high atom economy, and small environmental pollution . Another approach involves an Ugi three-component reaction in trifluoroethanol, which results in shorter reaction times .


Molecular Structure Analysis

The molecular formula of Benazepril hydrochloride is C24H28N2O5 . Its structure includes an ester group that is cleaved by the liver to convert benazepril into its active form, benazeprilat .


Chemical Reactions Analysis

Benazepril is a prodrug, which means it is inactive in its original form. It undergoes a chemical reaction in the liver where its ester group is cleaved, converting it into its active form, benazeprilat .


Physical And Chemical Properties Analysis

Benazepril hydrochloride is a white to off-white crystalline powder . It is soluble in water, ethanol, and methanol . The average molecular weight is 424.4895 .

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Efficacy as an Antihypertensive Drug : Benazepril hydrochloride is recognized by the World Health Organization as a first-line antihypertensive drug. It's an angiotensin-converting enzyme (ACE) inhibitor with good clinical efficacy, high safety, and mild side effects. Different synthesis methods for key intermediates in its production have been explored to optimize its preparation (Ji Peng-wei, 2010).

  • Stereochemical Stability and Effects on Blood Pressure : Benazepril hydrochloride has two stereogenic centers but is available as a single enantiomer (S,S configuration) for treating hypertension. Its R,R configuration and diastereoisomeric pairs are considered impurities. Research on the stability of the S,S isomer and its potential susceptibility to conversion in active substances and Lisonid tablets under stress factors did not find transformation to other identified stereoisomers, only compound decomposition (E. Kublin et al., 2015).

  • Clinical Trials and Comparative Studies : Clinical studies have indicated that benazepril effectively decreases blood pressure in patients with mild to moderately severe hypertension. Its antihypertensive efficacy appears at least equivalent to other drugs like captopril and enalapril. Additionally, benazepril combined with hydrochlorothiazide or nifedipine achieved greater blood pressure reduction (J. Balfour & K. Goa, 1991).

  • Treatment of Chronic Congestive Heart Failure : Studies have shown benazepril hydrochloride's effectiveness in improving clinical symptoms and exercise capacity in patients with chronic congestive heart failure. Its long-acting property and good tolerability make it a promising option for long-term therapy in such patients (Hillel S. Ribner et al., 1990).

  • Effects on Cardiovascular Function : Benazepril has been observed to produce significant increases in cardiac output and heart rate, and decreases in vascular resistances in patients with chronic congestive heart failure. These effects persisted for 24 hours after a single oral dose, indicating its effectiveness as an ACE inhibitor (J. Insel et al., 1989).

Wirkmechanismus

Benazeprilat, the active metabolite of Benazepril, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition results in decreased plasma angiotensin II, leading to a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and decreased aldosterone secretion .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental ingestion or contact, immediate medical attention is required . It is also advised to use personal protective equipment and ensure adequate ventilation .

Eigenschaften

IUPAC Name

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-GZJHNZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175881
Record name Benazepril hydrochloride, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benazepril hydrochloride, (R,R)-

CAS RN

215447-89-5
Record name Benazepril hydrochloride, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215447895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazepril hydrochloride, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRIL HYDROCHLORIDE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK2LDW9PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.